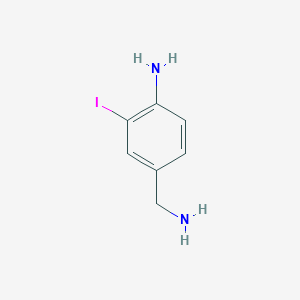










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[I:10].C(O)C.O.CCOCC>C1COCC1>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[I:10]
|


|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C#N)C=C1)I
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
solution
|
|
Quantity
|
30 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
|
Type
|
CUSTOM
|
|
Details
|
to quench excess borane
|
|
Type
|
CUSTOM
|
|
Details
|
After the vigorous reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was again extracted with ether (2×40 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined ether extracts were dried
|
|
Type
|
CUSTOM
|
|
Details
|
HCl gas was bubbled through the ether solution for 10 min.
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the granular white precipitate which resulted
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol (3.0 g, 94%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=C(CN)C=C1)I
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |